molecular formula C17H16N2O2 B13021513 5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine

5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine

Cat. No.: B13021513
M. Wt: 280.32 g/mol
InChI Key: JAVKDXNJLHLIGU-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine is an organic compound that features a biphenyl group substituted with a methoxy and a methyl group, linked to an oxazole ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3’-methyl-[1,1’-biphenyl]-3-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

5-[2-methoxy-5-(3-methylphenyl)phenyl]-1,3-oxazol-2-amine

InChI

InChI=1S/C17H16N2O2/c1-11-4-3-5-12(8-11)13-6-7-15(20-2)14(9-13)16-10-19-17(18)21-16/h3-10H,1-2H3,(H2,18,19)

InChI Key

JAVKDXNJLHLIGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC)C3=CN=C(O3)N

Origin of Product

United States

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